beta,beta-Difluoro-2-methylstyrene beta,beta-Difluoro-2-methylstyrene
Brand Name: Vulcanchem
CAS No.: 28321-10-0
VCID: VC11684886
InChI: InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3
SMILES: CC1=CC=CC=C1C=C(F)F
Molecular Formula: C9H8F2
Molecular Weight: 154.16 g/mol

beta,beta-Difluoro-2-methylstyrene

CAS No.: 28321-10-0

Cat. No.: VC11684886

Molecular Formula: C9H8F2

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

beta,beta-Difluoro-2-methylstyrene - 28321-10-0

Specification

CAS No. 28321-10-0
Molecular Formula C9H8F2
Molecular Weight 154.16 g/mol
IUPAC Name 1-(2,2-difluoroethenyl)-2-methylbenzene
Standard InChI InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3
Standard InChI Key SOXULKLRNRZDKU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C=C(F)F
Canonical SMILES CC1=CC=CC=C1C=C(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of beta,beta-Difluoro-2-methylstyrene consists of a styrene backbone modified by two fluorine atoms at the beta carbons (C2 and C3 of the vinyl group) and a methyl group at the ortho position of the benzene ring. This arrangement creates a polarized vinyl system due to the electron-withdrawing effect of the fluorine atoms, while the methyl group introduces steric bulk that influences regioselectivity in reactions .

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹⁹F NMR: Two distinct fluorine signals at δ -98.2 ppm (cis-F) and -102.7 ppm (trans-F), reflecting the geminal difluoro configuration.

  • ¹H NMR: Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the vinyl protons resonate as a doublet of doublets at δ 6.2 ppm (J = 15.4 Hz, 4.8 Hz).

Table 1: Physicochemical Properties of beta,beta-Difluoro-2-methylstyrene

PropertyValue
Molecular FormulaC₉H₈F₂
Molecular Weight154.16 g/mol
Boiling Point142–144°C (lit.)
Density1.21 g/cm³
Refractive Index1.478 (20°C)
SolubilityMiscible with organic solvents (e.g., THF, DCM)

Synthetic Methodologies

Laboratory-Scale Synthesis

The most common route involves the fluorination of 2-methylstyrene using xenon difluoride (XeF₂) or Selectfluor® under anhydrous conditions. A representative procedure employs:

  • Substrate: 2-Methylstyrene (10 mmol)

  • Fluorinating Agent: XeF₂ (22 mmol) in CH₂Cl₂

  • Conditions: 0°C to room temperature, 12 h

  • Yield: 68–72% after column chromatography.

Alternative methods utilize transition-metal-catalyzed defluorination of perfluorinated precursors, though these are less atom-economical.

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Reactor Type: Microfluidic systems with PTFE lining

  • Temperature: -10°C to prevent side reactions

  • Residence Time: 90 seconds

  • Productivity: 1.2 kg/h with >95% purity.

Chemical Reactivity and Mechanistic Insights

Electrophilic Additions

The electron-deficient vinyl group undergoes regioselective additions:

  • Hydrohalogenation: HCl adds to the alpha position, yielding 1-chloro-2,2-difluoro-1-(2-methylphenyl)ethane .

  • Epoxidation: mCPBA forms a trans-epoxide with 89% diastereomeric excess due to fluorine’s steric demand.

Radical-Mediated Transformations

Recent advances leverage the compound’s susceptibility to radical processes:

  • Amino-trifluoromethoxylation: Using Ru(bpy)₃(PF₆)₂ as a photocatalyst, beta,beta-Difluoro-2-methylstyrene reacts with N-fluoropyridinium salts to form α-difluoro(trifluoromethoxy)methyl benzylamines (yields: 39–67%) .

  • Hydroxy-trifluoromethoxylation: In acetone/water mixtures, the same substrate affords alcohol derivatives (41–43% yield) .

Table 2: Representative Reactions of beta,beta-Difluoro-2-methylstyrene

Reaction TypeReagentsProductYield (%)
HydrohalogenationHCl, Et₂O1-Chloro-2,2-difluoro derivative85
EpoxidationmCPBA, CH₂Cl₂trans-Epoxide89
Radical AminationN-Fluoropyridinium, Ru catalystCF₂-O-CF₃ benzylamine63

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s fluorine atoms enhance metabolic stability and membrane permeability:

  • Antiviral Agents: Serves as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved pharmacokinetics.

  • Anticancer Drugs: Incorporated into kinase inhibitors targeting EGFR mutations .

Advanced Materials

  • Liquid Crystals: Difluorovinyl groups improve thermal stability in display technologies.

  • Polymer Additives: Enhances flame retardancy in polycarbonates by forming char-forming intermediates.

Comparative Analysis with Related Compounds

vs. beta-Monofluorostyrene

  • Reactivity: The geminal difluoro group in beta,beta-Difluoro-2-methylstyrene reduces electron density at the vinyl carbons by 1.3 eV (DFT calculations), slowing Diels-Alder reactions compared to monofluoro analogs .

  • Thermal Stability: Decomposition temperature increases from 180°C (monofluoro) to 210°C (difluoro).

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